Scholaricin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Scholaricine is an alkaloid. It has a role as a metabolite.

Scholaricine is a natural product found in Alstonia, Alstonia scholaris, and Alstonia angustiloba with data available.

Wissenschaftliche Forschungsanwendungen

Ethnomedizinische Anwendungen

Scholaricin wird aus Alstonia scholaris gewonnen, einem tropischen Baum, der im indischen Subkontinent, in Australasien und auf der Malaiischen Halbinsel heimisch ist {svg_1}. Diese Pflanze ist in der Traditionellen Chinesischen Medizin und im Ayurveda gut dokumentiert für ihr Potenzial zur Behandlung von Fieber, Schmerzen, Entzündungen, Krebs, Atemwegs- und Hauterkrankungen {svg_2}.

Phytochemie

Alstonia scholaris enthält bekanntermaßen fast 169 Alkaloide sowie Iridoide, Cumarine, Flavonoide und Steroide {svg_3}. Alkaloide vom this compound-Typ sind eine der wichtigsten in vivo exponierten chemischen Komponenten von A. scholaris {svg_4}.

Antivirale Aktivität

Strictamin, ein aus Alstonia scholaris isoliertes Alkaloid, hat eine antivirale Aktivität gezeigt, die der von Aciclovir entspricht {svg_5}. Dies deutet darauf hin, dass this compound und verwandte Alkaloide potenzielle Anwendungen in antiviralen Therapien haben könnten.

Entzündungshemmende und analgetische Wirkungen

Alkaloide wie Picrinin, Vallesamin und this compound haben in vivo entzündungshemmende und analgetische Wirkungen gezeigt {svg_6}. Dies deutet darauf hin, dass this compound bei der Entwicklung neuer entzündungshemmender und schmerzlindernder Medikamente eingesetzt werden könnte.

Schutz vor strahleninduzierten Schäden

Die Vorbehandlung von Mäusen mit einem Hydroalkohol-Rindenextrakt von Alstonia scholaris, der this compound enthält, schützte vor Ganzkörper-γ-Bestrahlung-induzierten hämatologischen und biochemischen Veränderungen {svg_7}. Dies deutet darauf hin, dass this compound potenzielle Anwendungen in der Strahlentherapie haben könnte.

Bioverfügbarkeit

Die orale Bioverfügbarkeit von Alkaloiden vom this compound-Typ ist höher als die von Alkaloiden vom Vallesamin-Typ und Picrinin-Typ {svg_8}. Dies deutet darauf hin, dass this compound vom Körper effektiver aufgenommen und verwertet werden könnte, wodurch sein therapeutisches Potenzial gesteigert wird.

Saisonale Schwankungen in der Alkaloidproduktion

Die Produktion von Alkaloiden, einschließlich this compound, in Alstonia scholaris variiert aufgrund des gewebespezifischen Stoffwechsels und saisonaler Schwankungen {svg_9}. Dies könnte Auswirkungen auf die Ernte und Extraktion von this compound für therapeutische Anwendungen haben.

Potenzial für die Kommerzialisierung

Trotz über 100 Patenten und zahlreicher pharmakologischer Aktivitäten von Alstonia scholaris hat nur ein Produkt den Markt erreicht {svg_10}. Dies deutet auf eine Diskrepanz zwischen dem vorhandenen Wissen und den Voraussetzungen für die Kommerzialisierung von this compound und verwandten Produkten hin.

Wirkmechanismus

Target of Action

Scholaricine primarily targets vincristine-resistant KB cells, a type of cancer cell . It reverses the multidrug resistance in these cells, making them more susceptible to treatment .

Mode of Action

Scholaricine interacts with its targets by reversing their resistance to drugs. This is achieved by inhibiting the efflux pump mechanism that these cells use to expel drugs, thereby increasing the intracellular concentration of the drug and enhancing its therapeutic effect .

Biochemical Pathways

It is known that scholaricine’s action involves the inhibition of the efflux pump mechanism, which is a crucial component of the multidrug resistance pathway .

Pharmacokinetics

The pharmacokinetic properties of Scholaricine indicate a rapid onset of action, with a Tmax (time to reach maximum concentration) within 10 minutes for Scholaricine . It is then eliminated from the plasma after 24 hours . These properties suggest that Scholaricine has good bioavailability, which is crucial for its therapeutic effect .

Result of Action

The primary result of Scholaricine’s action is the reversal of multidrug resistance in vincristine-resistant KB cells . This increases the effectiveness of drug treatments against these cells, potentially leading to better treatment outcomes .

Action Environment

The action, efficacy, and stability of Scholaricine can be influenced by various environmental factors. While specific studies on Scholaricine are limited, research on similar compounds suggests that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of alkaloids

Zukünftige Richtungen

Despite over 100 patents and numerous pharmacological activities of A. scholaris, only one product has reached the market . The discovery of new potent antiviral indole alkaloids will require structure-activity relationship studies with natural analogues of this scaffold . This suggests a gap between the existing knowledge and the requisites for commercialization of A. scholaris derived products .

Biochemische Analyse

Biochemical Properties

Scholaricine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Scholaricine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as nuclear factor-kappa B (NF-κB), thereby modulating inflammatory and immune responses . Scholaricine also binds to DNA, influencing gene expression and cellular functions .

Cellular Effects

Scholaricine exerts significant effects on various cell types and cellular processes. In cancer cells, Scholaricine induces apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax . It also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . In immune cells, Scholaricine modulates cytokine production, thereby influencing immune responses .

Molecular Mechanism

At the molecular level, Scholaricine exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . Scholaricine inhibits the activity of enzymes like COX and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators . It also interacts with transcription factors such as NF-κB, modulating the expression of genes involved in inflammation and immune responses . Furthermore, Scholaricine induces DNA damage in cancer cells, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Scholaricine have been observed to change over time. Scholaricine is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that Scholaricine maintains its biological activity for extended periods, although its potency may decrease over time . In vitro and in vivo studies have demonstrated that Scholaricine’s effects on cellular functions, such as apoptosis and cytokine production, persist for several hours to days after administration .

Dosage Effects in Animal Models

The effects of Scholaricine vary with different dosages in animal models. At low doses, Scholaricine exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, Scholaricine can induce adverse effects, including gastrointestinal disturbances and hepatotoxicity . The maximum tolerated dose (MTD) and the no-observed-adverse-effect-level (NOAEL) for Scholaricine have been established in animal studies, providing valuable information for its safe use in therapeutic applications .

Metabolic Pathways

Scholaricine is involved in several metabolic pathways, primarily through hydroxylation and glucuronidation reactions . These metabolic processes facilitate the elimination of Scholaricine from the body. Enzymes such as cytochrome P450 (CYP) play a crucial role in the metabolism of Scholaricine, converting it into more water-soluble metabolites for excretion . Scholaricine also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Scholaricine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . Scholaricine accumulates in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The distribution of Scholaricine within the body is influenced by factors such as tissue-specific metabolism and seasonal variations .

Subcellular Localization

Scholaricine exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of cells . Scholaricine’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular localization allows Scholaricine to interact with its target biomolecules, modulating cellular functions and responses .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Scholaricine involves the condensation of two molecules of 2,4-dihydroxybenzaldehyde with one molecule of 2,3-diaminopyridine.", "Starting Materials": [ "2,4-dihydroxybenzaldehyde", "2,3-diaminopyridine" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzaldehyde (1.0 mmol) and 2,3-diaminopyridine (0.5 mmol) in ethanol (10 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting precipitate and wash it with ethanol.", "Step 3: Dry the product under vacuum to obtain Scholaricine as a yellow solid." ] } | |

CAS-Nummer |

99694-90-3 |

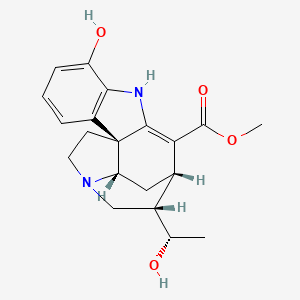

Molekularformel |

C20H24N2O4 |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11-,12+,15-,20+/m0/s1 |

InChI-Schlüssel |

GNCUCBQZLQLSOF-KJPXCLDGSA-N |

Isomerische SMILES |

C[C@@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

Kanonische SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |

Aussehen |

Powder |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.